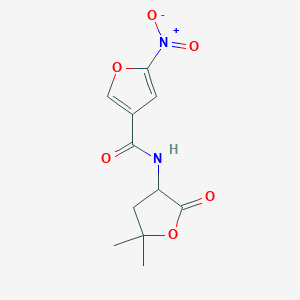
n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the nitro group. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the furan ring.
Formation of the Tetrahydrofuran Moiety: This involves the reduction of the furan ring to form the tetrahydrofuran structure, often using hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrogenation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the furan and tetrahydrofuran moieties can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)succinimide
Uniqueness
n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
101833-02-7 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C11H12N2O6/c1-11(2)4-7(10(15)19-11)12-9(14)6-3-8(13(16)17)18-5-6/h3,5,7H,4H2,1-2H3,(H,12,14) |
Clave InChI |
LVFNBLBWBSMCHK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C |
Sinónimos |
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitro-3-furancarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















